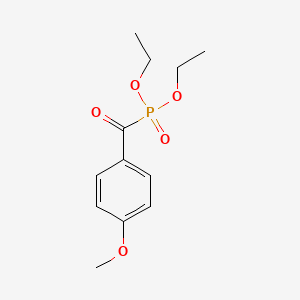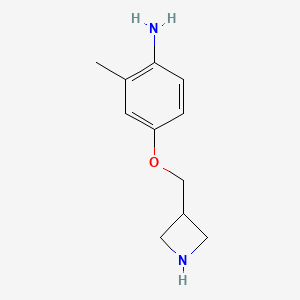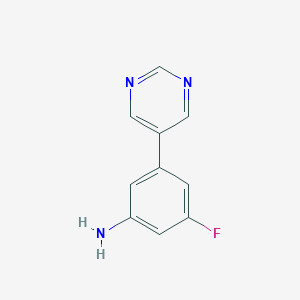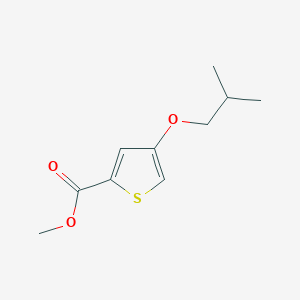
(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester is an organic compound with the molecular formula C12H17O5P. It is a derivative of phosphonic acid and features a 4-methoxybenzoyl group attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with diethyl phosphite. The reaction typically occurs under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (4-methoxybenzoyl)-, diethyl ester may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, (4-methoxybenzoyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules. These molecules may interact with enzymes, receptors, or other cellular components to exert their effects .
Comparison with Similar Compounds
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester can be compared with other similar compounds, such as:
Diethyl (4-methylbenzoyl)phosphonate: This compound features a methyl group instead of a methoxy group, leading to differences in reactivity and applications.
Diethyl (4-chlorobenzoyl)phosphonate:
The uniqueness of phosphonic acid, (4-methoxybenzoyl)-, diethyl ester lies in its specific functional groups, which confer unique reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
16703-95-0 |
|---|---|
Molecular Formula |
C12H17O5P |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
diethoxyphosphoryl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)12(13)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI Key |
SDVRDVLYLCQGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)

![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)

![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)



![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)

![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
